molecular formula C8H6N2O3S B2566943 (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid CAS No. 29289-27-8

(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid

Cat. No. B2566943
CAS RN: 29289-27-8
M. Wt: 210.21
InChI Key: ZIGWXPPBJHAPGN-UHFFFAOYSA-N
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Description

(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is an organic compound . It has the empirical formula C8H6N2O3S and a molecular weight of 210.21 . The compound is solid in form .


Molecular Structure Analysis

The InChI string for (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is 1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid has a melting point of 156-157 degrees Celsius . It is classified as non-combustible solids .

Scientific Research Applications

Potential Hypoxia Inhibitors

Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been used in the development of boron-based heterocycles as potential therapeutic agents . Specifically, they have been synthesized as anticancer agents targeting tumor hypoxia .

Anticancer Agents

Continuing from the point above, these compounds have been used in the development of anticancer agents . The development of boron-based heterocycles has been a focus of research endeavors .

Antimicrobial Agents

Thiazoles, a group of azole heterocycles, have shown antimicrobial activity . This suggests that “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid”, which contains a thiadiazole ring, might also have potential as an antimicrobial agent.

Antifungal Agents

Thiazoles have also demonstrated antifungal activity . This could potentially be another application for “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid”.

Anti-Alzheimer Agents

Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid” might also have potential in this area.

Antihypertensive Agents

Thiazoles have been used in the development of antihypertensive agents . This could be another potential application for “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid”.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGWXPPBJHAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid

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